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Compound of Interest

Compound Name: LP117

Cat. No.: B1675261 Get Quote

Disclaimer: The initial search for "LP117" did not yield a specific chemical entity. However,

extensive research has identified two promising drug candidates with similar nomenclature, LP-

118 and LP352 (Bexicaserin), which are likely the subject of interest. This guide provides a

comprehensive overview of the available technical information on these two compounds.

Part 1: LP-118 - A Novel B-cell Lymphoma 2 (Bcl-2)
and B-cell Lymphoma-extra large (Bcl-XL) Inhibitor
Chemical Structure and Properties
LP-118 is a novel, orally bioavailable small molecule inhibitor of the anti-apoptotic proteins Bcl-

2 and Bcl-XL.[1] It was synthesized from the scaffold of venetoclax, with key structural

differences highlighted in research publications.[2][3] While the exact IUPAC name and

SMILES string are not readily available in the provided search results, its PubChem ID is

146663563.[1]

Table 1: Physicochemical Properties of LP-118 (Conceptual)
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Property Value Reference

Molecular Formula Information not available

Molecular Weight Information not available

IUPAC Name Information not available

PubChem ID 146663563 [1]

Mechanism of Action Bcl-2 and Bcl-XL inhibitor [1]

Pharmacological Properties and Mechanism of Action
LP-118 is a dual inhibitor of Bcl-2 and Bcl-XL, proteins that are often overexpressed in cancer

cells, leading to resistance to apoptosis (programmed cell death).[1] By inhibiting these

proteins, LP-118 restores the natural process of apoptosis in malignant cells.[1] Preclinical

studies have shown that LP-118 is a potent inhibitor of Bcl-2 and has moderate activity against

Bcl-XL, a design intended to minimize the platelet toxicity that has been a concern with other

Bcl-XL inhibitors.[4]

The mechanism of action involves the induction of BAK activation and subsequent cytochrome

C release from the mitochondria, key steps in the intrinsic apoptotic pathway.[5] This activity

has been observed in both treatment-naïve and venetoclax-resistant cancer cell lines,

suggesting its potential to overcome certain forms of drug resistance.[5]

Cancer Cell

Mitochondrion

LP-118 Bcl-2 / Bcl-XL
Inhibits

BAX / BAK
Inhibits

Cytochrome C
Promotes release

Apoptosis
Initiates

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of LP-118 inducing apoptosis.
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Preclinical Efficacy
Preclinical studies have demonstrated the efficacy of LP-118 in various cancer models,

including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][6]

In vitro studies: LP-118 has shown potent cytotoxicity against treatment-naïve and

venetoclax-resistant CLL cells.[5] It is also effective in cell lines with the BCL2 G101V

mutation, a known mechanism of resistance to venetoclax.[5] In MCL cell lines, LP-118

exhibited high potency with IC50 values in the nanomolar range.[4]

In vivo studies: In xenograft mouse models of CLL, LP-118 demonstrated a reduction in

tumor burden and a survival advantage compared to venetoclax.[5] It also showed limited

platelet toxicity in vivo, a significant advantage over earlier Bcl-XL inhibitors.[5] In MCL

xenograft models, LP-118, both as a single agent and in combination with other therapies,

resulted in significant tumor growth inhibition and even complete tumor regression in some

cases.[4]

Table 2: Summary of LP-118 In Vitro Activity

Cell Line Cancer Type IC50 (nM) Key Finding Reference

Treatment-naïve

CLL
CLL 0.056

More potent than

venetoclax
[5]

RS4;11 (BCL2

G101VOE)
ALL 15.67

Effective against

venetoclax-

resistant

mutation

[5]

Granta519 MCL 0.6
Highly active in

MCL
[4]

REC-1 MCL 1.96
Highly active in

MCL
[4]

Experimental Protocols
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Detailed experimental protocols are often found in the supplementary materials of research

publications. While full, step-by-step protocols are not available in the provided search results,

the following outlines the methodologies used in key preclinical experiments for LP-118.

1.4.1 Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the cytotoxic effects of LP-118 on cancer cell lines.

Methodology: The CellTiter-Glo® 2.0 assay (Promega) was used according to the

manufacturer's protocol. This assay quantifies ATP, an indicator of metabolically active cells.

Cancer cell lines (e.g., REC-1, Granta519) were seeded in 96-well plates.

Cells were treated with varying concentrations of LP-118 or control compounds.

After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent was added

to each well.

The plates were agitated on an orbital shaker for 2 minutes and then incubated at room

temperature for 10 minutes to stabilize the luminescent signal.

Luminescence was measured using a plate reader. The IC50 values were calculated from

the dose-response curves.[3][4]

1.4.2 In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy and tolerability of LP-118 in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., female SCID mice) were used.[5]

Tumor Implantation: Human cancer cell lines (e.g., Granta519, REC-1) were

subcutaneously injected into the flanks of the mice to establish tumors.[4]

Treatment: Once tumors reached a specified size, mice were randomized into treatment

and control groups. LP-118 was administered orally at specified doses and schedules

(e.g., 50 mg/kg or 75 mg/kg, daily for 28 days).[4]
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Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

Animal body weight and general health were also monitored.

Endpoint: The study was concluded when tumors in the control group reached a

predetermined size, or at the end of the treatment period. Tumor growth inhibition was

calculated, and in some studies, survival was monitored.[4][5]
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Figure 2: General workflow for in vivo xenograft studies of LP-118.
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Part 2: LP352 (Bexicaserin) - A Selective 5-HT2C
Receptor Agonist
Chemical Structure and Properties
Bexicaserin (also known as LP352) is an orally bioavailable, centrally acting, and highly

selective serotonin 5-HT2C receptor agonist.[2][4] It is being developed for the treatment of

seizures associated with developmental and epileptic encephalopathies (DEEs).[7]

Table 3: Physicochemical Properties of Bexicaserin (LP352)

Property Value Reference

Molecular Formula C15H19F2N3O [2][4]

Molecular Weight 295.334 g/mol [2]

IUPAC Name

(3R)-N-(2,2-difluoroethyl)-3-

methyl-1,10-

diazatricyclo[6.4.1.04,13]tridec

a-4,6,8(13)-triene-5-

carboxamide

[2]

CAS Number 2035818-24-5 [2]

Mechanism of Action
Selective 5-HT2C receptor

agonist
[2][4]

Pharmacological Properties and Mechanism of Action
Bexicaserin is a "superagonist" at the 5-HT2C receptor, meaning it produces a greater

response than the endogenous agonist, serotonin.[8] Its high selectivity for the 5-HT2C

receptor over the 5-HT2A and 5-HT2B subtypes is a key feature, as this is expected to

minimize the risk of cardiovascular side effects associated with non-selective serotonergic

drugs.[2] The activation of 5-HT2C receptors is thought to modulate GABAergic inhibition,

thereby suppressing the central hyperexcitability that leads to seizures.[7]
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Figure 3: Proposed mechanism of action for Bexicaserin (LP352) in seizure suppression.

Preclinical and Clinical Development
Bexicaserin has undergone extensive preclinical testing and is currently in late-stage clinical

development.

Preclinical studies: In zebrafish and mouse models of epilepsy, LP352 has demonstrated

broad antiepileptic activity, reducing seizures caused by various underlying mechanisms,

including genetic mutations and neurotransmitter imbalances.[8]

Clinical trials: Phase 1 studies in healthy volunteers have shown that bexicaserin is generally

well-tolerated.[7] A Phase 1b/2a study (the PACIFIC study) in patients with DEEs showed

promising results in reducing seizure frequency.[9] A global Phase 3 program is underway to

further evaluate its safety and efficacy.[9] The FDA has granted Breakthrough Therapy

designation to bexicaserin for the treatment of seizures associated with DEEs.[9]

Table 4: Summary of Bexicaserin (LP352) Pharmacokinetic Parameters

Parameter Species Value Reference

Oral Bioavailability

(%F)
Rat Data not available [6]

Half-life (t1/2) Rat Data not available [6]

CNS Partitioning Preclinical models Good [6]
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Experimental Protocols
The following provides an overview of the methodologies used in preclinical seizure models for

Bexicaserin.

2.4.1 Zebrafish Seizure Models

Objective: To assess the efficacy of LP352 in high-throughput, genetically and

pharmacologically induced seizure models.

Methodology:

Animal Model: Zebrafish larvae were used due to their rapid development and genetic

tractability.[8]

Seizure Induction: Seizures were induced using various methods:

Genetic Model: Zebrafish with mutations in the scn1Lab gene, a model for Dravet

syndrome.[8]

Pharmacological Models: Treatment with pro-convulsant agents like ethyl

ketopentenoate (reduces GABA synthesis) or kainic acid (activates glutamate

receptors).[8]

Treatment: Larvae were exposed to different concentrations of LP352 or a vehicle control.

Monitoring:

Locomotor Activity: Larval movement was tracked using an automated device in a 96-

well plate format.[8]

Brain Activity: Local field potentials were recorded from the optic tectum to quantify

epileptiform activity.[8]

Endpoint: Reduction in locomotor hyperactivity and frequency/duration of epileptiform

events were measured.[8]

2.4.2 Mouse Seizure Model (Pentylenetetrazol Infusion)
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Objective: To evaluate the ability of LP352 to increase the seizure threshold in a rodent

model.

Methodology:

Animal Model: Mice were used.

Treatment: LP352 was administered orally prior to seizure induction.[8]

Seizure Induction: The GABA-A antagonist pentylenetetrazol (PTZ) was administered

intravenously.[8]

Monitoring: The time to the first myoclonic twitch and the onset of generalized clonus were

recorded.[8]

Endpoint: A dose-dependent increase in the time to seizure onset was indicative of anti-

seizure activity.[8]
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Figure 4: Workflow for preclinical seizure model evaluation of Bexicaserin (LP352).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. haematologica.org [haematologica.org]

2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1675261?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675261?utm_src=pdf-custom-synthesis
https://haematologica.org/article/download/haematol.2023.284353/77893
https://digitalcommons.library.tmc.edu/cgi/viewcontent.cgi?article=3877&context=uthgsbs_docs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. ashpublications.org [ashpublications.org]

5. LP-118 is a novel B-cell lymphoma 2 / extra-large inhibitor that demonstrates efficacy in
models of venetoclax-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. sec.gov [sec.gov]

8. lp352, a 5-ht2c superagonist, has broad antiepileptic activity in preclinical seizure models
[aesnet.org]

9. Lundbeck to present new data on bexicaserin at upcoming congress, highlighting long-
term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]

To cite this document: BenchChem. [An In-depth Technical Guide to LP-118 and LP352
(Bexicaserin)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675261#lp117-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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